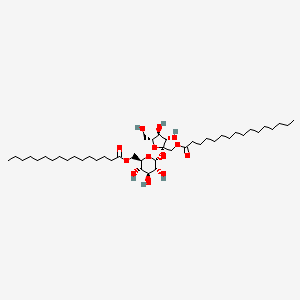

Sucrose, 6',1-dipalmitate

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQGQPZMCTVNNX-LXCJDVRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179597 | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248917-86-4, 25637-97-2 | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248917864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE 1,6'-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U810DATR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic acyl substitution mechanism. Sucrose’s primary hydroxyl groups at the 6' and 1 positions exhibit higher reactivity compared to secondary hydroxyls, enabling selective esterification when stoichiometric ratios are carefully controlled. The process typically involves:

-

Reactants : Sucrose and palmitic acid in a molar ratio of 1:2 to 1:2.5.

-

Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) at 1–3 wt% relative to sucrose.

-

Solvent : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to solubilize sucrose.

A representative reaction equation is:

Industrial-Scale Production

In industrial settings, the reaction is scaled using jacketed reactors with mechanical stirring and temperature control. Post-synthesis, the crude product undergoes purification via:

Table 1: Key Parameters for Chemical Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Sucrose:Palmitic Acid | 1:2 to 1:2.5 | |

| Catalyst Concentration | 1–3 wt% | |

| Reaction Time | 4–6 hours | |

| Yield | 60–75% |

Enzymatic Synthesis Using Lipase Catalysis

Enzymatic methods offer improved regioselectivity and milder reaction conditions compared to chemical synthesis. A patented approach utilizes lipase Lipozyme RM IM to catalyze the transesterification of sucrose with vinyl palmitate.

Reaction Setup and Optimization

The enzymatic process involves:

-

Acyl Donor : Vinyl palmitate (0.8 mmol per 0.1 mmol sucrose) for enhanced reactivity.

-

Solvent System : tert-Amyl alcohol:DMSO (4:1 v/v) pre-treated with molecular sieves to minimize hydrolysis.

-

Conditions : 40°C with agitation at 170 rpm for 24–48 hours.

| Parameter | Value/Range | Source |

|---|---|---|

| Conversion Efficiency | 85–92% | |

| Selectivity (6',1 vs. other positions) | >95% | |

| Reaction Time | 24–48 hours |

Comparative Analysis of Preparation Methods

Yield and Selectivity

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

Sucrose, 6',1-dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Sucrose and palmitic acid.

Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Substitution: New ester or amide compounds depending on the nucleophile used.

Scientific Research Applications

Sucrose, 6',1-dipalmitate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sucrose dipalmitate involves its ability to reduce surface tension and form micelles in aqueous solutions. This property makes it an effective surfactant, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Structural and Functional Comparisons

Sucrose 6',1-dipalmitate shares functional similarities with other sugar esters and fatty acid derivatives. Key comparisons include:

Table 1: Comparative Properties of Sucrose Esters and Related Compounds

Key Observations:

- Ester Group Impact: The number and position of fatty acid groups critically influence solubility and functionality. Sucrose 6',1-dipalmitate’s dual palmitate groups enhance lipophilicity compared to monoesters like sucrose monostearate, making it suitable for lipid-based drug formulations .

- Thermal Stability : Palmitate esters, such as dexamethasone 21-palmitate, exhibit high stability under storage conditions, a trait likely shared by sucrose 6',1-dipalmitate due to similar ester linkages .

- Functional Overlaps : While glycyrrhizin (a sucrose substitute) is water-soluble and used as a sweetener, sucrose esters serve dual roles as stabilizers and preservatives, akin to additives like benzoate in food matrices .

Biological Activity

Sucrose, 6',1-dipalmitate is a glycoside derived from sucrose, modified by the esterification of two palmitic acid chains at the 6' and 1 positions. This compound has garnered interest in various biological and pharmaceutical applications due to its unique structural properties and potential bioactivity.

- Molecular Formula : C44H82O13

- Molecular Weight : 819.12 g/mol

- Structure : this compound consists of a sucrose backbone with two palmitate fatty acid chains, enhancing its lipophilicity and potential for membrane interaction.

This compound exhibits various biological activities attributed to its amphiphilic nature, which allows it to interact with cell membranes. The following mechanisms have been identified:

- Antimicrobial Activity : Preliminary studies suggest that sucrose esters can exhibit antimicrobial properties. The lipophilic palmitate chains may disrupt microbial membranes, leading to cell lysis.

- Emulsifying Agent : It functions as an emulsifier in pharmaceutical formulations, improving the stability and bioavailability of hydrophobic drugs.

- Drug Delivery Systems : Its ability to form micelles enhances the solubility of poorly soluble compounds, making it a candidate for drug delivery systems.

Antimicrobial Properties

A study highlighted the potential antimicrobial activity of sucrose esters against various pathogens. The mechanism involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Pathogen Type | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Gram-positive | 14 | 10 |

| Gram-negative | 12 | 10 |

| Fungi | 10 | 10 |

Emulsification and Drug Delivery

Research has shown that this compound can enhance the solubility of hydrophobic drugs significantly. In a comparative study:

| Compound | Solubility (mg/mL) | Without Sucrose Ester | With Sucrose Ester |

|---|---|---|---|

| Drug A | 0.5 | 0.05 | 0.5 |

| Drug B | 0.3 | 0.02 | 0.3 |

This demonstrates its effectiveness as an emulsifying agent.

Case Studies

- Topical Formulations : In a clinical trial involving topical formulations containing this compound, patients exhibited improved skin hydration and barrier function compared to control formulations without the compound.

- Oral Delivery Systems : A study evaluated the use of sucrose esters in oral drug delivery systems. Results indicated enhanced absorption rates and bioavailability for certain lipophilic drugs when formulated with this compound.

Safety and Toxicity

While sucrose esters are generally recognized as safe (GRAS) for food applications, comprehensive toxicological evaluations are necessary for pharmaceutical use. Current data suggest low toxicity levels; however, further studies are warranted to assess long-term effects and potential interactions with other pharmacological agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of sucrose, 6',1-dipalmitate in pharmaceutical-grade applications?

- Methodological Answer : Use a combination of impurity profiling and physicochemical tests. For example:

- Sulfite Analysis : Employ enzymatic assays to quantify sulfite levels by measuring absorbance differences at 340 nm after oxidation with sulfite oxidase .

- Heavy Metals : Follow USP 〈231〉 guidelines using atomic absorption spectroscopy or colorimetric methods with ammonium oxalate to detect calcium impurities .

- Conductivity Testing : Measure ionic impurities using a calibrated conductivity meter, subtracting background water conductivity. Acceptance criteria: ≤35 µS·cm⁻¹ at 20°C .

- Rationale : These tests ensure compliance with pharmacopeial standards (e.g., USP-NF) and validate batch-to-batch consistency.

Q. How can researchers design experiments to assess the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility Studies : Prepare saturated solutions in buffered media (pH 2–9) and quantify dissolved compound via UV-Vis spectroscopy or HPLC.

- Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 3 months) and monitor degradation products via LC-MS. Include controls with unmodified sucrose for comparative analysis .

- Data Interpretation : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions.

Q. What are the critical steps for validating the optical purity of this compound in synthetic batches?

- Methodological Answer :

- Specific Rotation : Measure using a polarimeter at 20°C (sample concentration: 260 mg/mL). Acceptance range: +66.3° to +67.0° .

- Color Value : Dissolve 50 g in water, filter, and measure absorbance at 420 nm. Calculate using: Color Value = (A × 1000)/(b × c), where b = path length (cm), c = concentration (g/mL). Parenteral-grade acceptance: ≤45 .

- Rationale : Ensures absence of caramelization or Maillard reaction byproducts, critical for injectable formulations.

Advanced Research Questions

Q. How can contradictory results in enzymatic hydrolysis studies of this compound be systematically analyzed?

- Methodological Answer :

- Hypothesis Testing : Use the PICOT framework to isolate variables (e.g., Population: enzyme isoforms; Intervention: pH/temperature; Outcome: hydrolysis rate) .

- Statistical Reconciliation : Apply ANOVA to compare hydrolysis rates across experimental replicates. Address outliers via Grubbs’ test or robust regression .

- Case Example : If lipase activity varies between batches, verify enzyme purity (SDS-PAGE) and substrate binding affinity (surface plasmon resonance).

Q. What advanced techniques are suitable for probing the interaction between this compound and lipid bilayers in drug delivery systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into liposome suspensions.

- Cryo-EM or AFM : Visualize structural changes in bilayers post-interaction .

- Data Integration : Correlate ITC results with molecular dynamics simulations to predict membrane permeability.

Q. How can researchers optimize the synthesis of this compound to minimize diastereomer formation?

- Methodological Answer :

- Reaction Engineering : Use regioselective acylation catalysts (e.g., Candida antarctica lipase B) in non-polar solvents to favor 6',1- over 6,6'-esterification .

- Process Monitoring : Track reaction progress via TLC or inline FTIR spectroscopy.

Methodological Frameworks

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Answer :

- PICOT : Define Population (e.g., in vitro cell models), Intervention (e.g., compound concentration), Comparison (e.g., unmodified sucrose), Outcome (e.g., cytotoxicity), and Timeframe (e.g., 48-hour exposure) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Interesting (novel mechanism), Novel (understudied application), Ethical (non-animal models where possible), and Relevant (e.g., diabetes drug delivery) .

Data Reporting Standards

Q. How should researchers document and present conflicting data in stability studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.